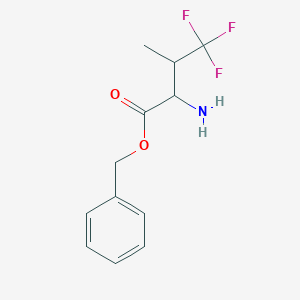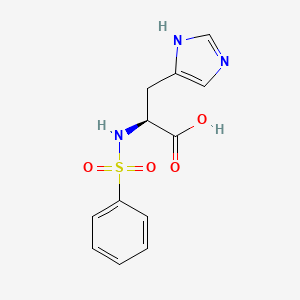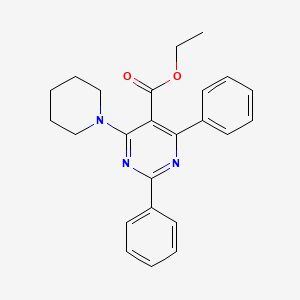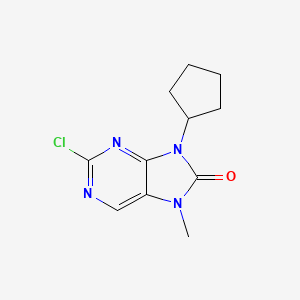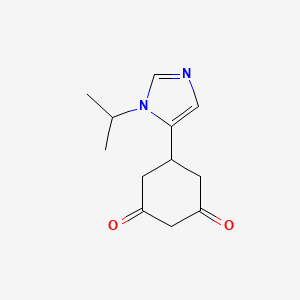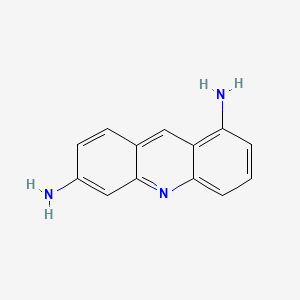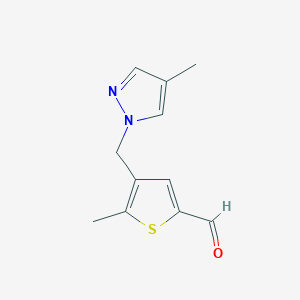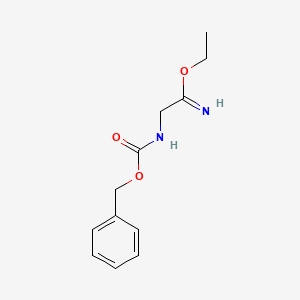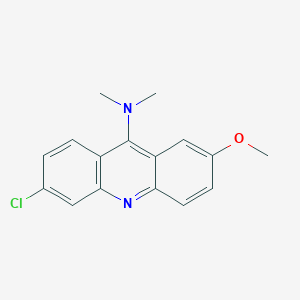![molecular formula C18H15ClN2O5S B15217838 2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate CAS No. 918493-28-4](/img/structure/B15217838.png)
2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro-substituted indole ring, a phenylsulfonyl group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro and phenylsulfonyl groups. The final step involves the formation of the acetate ester.
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated indole is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group.
Esterification: Finally, the amino group of the indole derivative is reacted with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((5-Bromo-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate
- 2-((5-Methyl-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate
- 2-((5-Fluoro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate
Uniqueness
2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The phenylsulfonyl group also contributes to its distinct chemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
918493-28-4 |
|---|---|
Molekularformel |
C18H15ClN2O5S |
Molekulargewicht |
406.8 g/mol |
IUPAC-Name |
[2-[[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C18H15ClN2O5S/c1-11(22)26-10-16(23)21-18-17(14-9-12(19)7-8-15(14)20-18)27(24,25)13-5-3-2-4-6-13/h2-9,20H,10H2,1H3,(H,21,23) |
InChI-Schlüssel |
WUMIVRCNHYUNAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


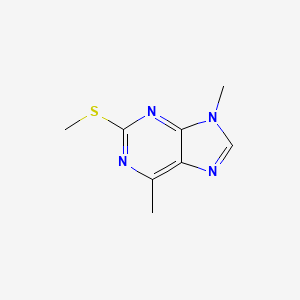
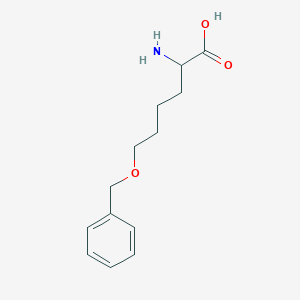
![2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one](/img/structure/B15217770.png)
![1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B15217773.png)
